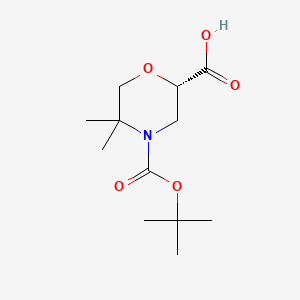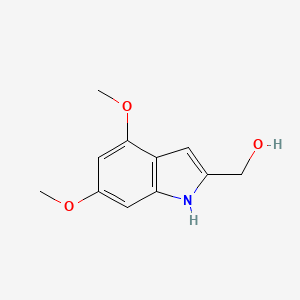
2,3-Dimethoxy-4-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-4-(methylthio)pyridine is an organic compound with the molecular formula C8H11NO2S It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions and a methylthio group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-(methylthio)pyridine typically involves the introduction of methoxy and methylthio groups onto a pyridine ring. One common method involves the reaction of 2,3-dimethoxypyridine with a methylthiolating agent under controlled conditions. For example, the reaction can be carried out using methylthiol chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods typically use a packed column reactor with a suitable catalyst to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-4-(methylthio)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation of the methylthio group yields sulfoxides or sulfones.
Substitution: Substitution of methoxy groups can lead to the formation of various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-4-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-4-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the methoxy groups are replaced by other functional groups. Additionally, the methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may exhibit different chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxy-5-(methylthio)pyridine: Similar structure but with the methylthio group at the 5 position.
2,4-Dimethoxy-3-(methylthio)pyridine: Similar structure but with the methoxy groups at the 2 and 4 positions and the methylthio group at the 3 position.
Uniqueness
The presence of both methoxy and methylthio groups on the pyridine ring allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Eigenschaften
Molekularformel |
C8H11NO2S |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
2,3-dimethoxy-4-methylsulfanylpyridine |
InChI |
InChI=1S/C8H11NO2S/c1-10-7-6(12-3)4-5-9-8(7)11-2/h4-5H,1-3H3 |
InChI-Schlüssel |
WXMKRLNYYLLXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CN=C1OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)







